3-Dehydroshikimate

Antioxidant activity Lipid peroxidation Food preservative screening

Standardizing shikimate pathway assays requires the authentic C3-ketone substrate. Generic intermediates yield artifactual inhibition data due to strict SDH stereoelectronic requirements. 3-Dehydroshikimate (DHS) solves this with: - **Kinetic validation:** 2-fold velocity discrimination confirmed vs. quinate/shikimate in multiple species. - **Branch-point utility:** Direct precursor to protocatechuate (kcat=217 min⁻¹), muconic acid, vanillin, gallic acid. - **Production titer:** 94.2 g/L from glucose in engineered E. coli (55% yield). For bulk lipid antioxidant studies or siderophore biosynthesis (AsbF, B. anthracis).

Molecular Formula C7H8O5
Molecular Weight 172.13 g/mol
CAS No. 2922-42-1
Cat. No. B014608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dehydroshikimate
CAS2922-42-1
SynonymsDHS, 5-Dehydroshikimic Acid, 1-Cyclohexene-1-carboxylic Acid, 4,5-Dihydroxy-3-oxo trans
Molecular FormulaC7H8O5
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)C=C1C(=O)O)O)O
InChIInChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
InChIKeySLWWJZMPHJJOPH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dehydroshikimate: Shikimate Pathway Intermediate


3-Dehydroshikimate (DHS; 3-dehydroshikimic acid) is a central hydroaromatic intermediate in the shikimate pathway, a metabolic route essential for aromatic amino acid biosynthesis in microorganisms, plants, and parasites but absent in mammals [1]. The compound functions as a critical branch-point metabolite, serving as the immediate substrate for shikimate dehydrogenase and as a direct precursor for multiple high-value industrial chemicals and bioactive natural products [2]. DHS is classified as a cyclohexenone monocarboxylic acid (C₇H₈O₅) and is distinguished from its pathway neighbors—shikimate, 3-dehydroquinate, and quinate—by its C3 ketone functionality, which confers unique enzymatic recognition properties and synthetic versatility not achievable with the fully reduced shikimate scaffold [3].

Pathway Context

Shikimate pathway intermediate; absent in mammals

Functional Group

C3 ketone enables unique enzymatic recognition vs shikimate

Branch-Point Role

Precursor to gallic acid, muconic acid, vanillin, and siderophores

3-Dehydroshikimate: Why Analogs Fail


Generic substitution among shikimate pathway intermediates is scientifically indefensible due to three non-interchangeable molecular features. First, shikimate dehydrogenase (SDH) exhibits strict stereoelectronic requirements: the C3 ketone of DHS is essential for reduction to shikimate, and analogs lacking this oxidation state are not accepted as substrates [1]. Second, kinetic discrimination is substantial—quinate/shikimate dehydrogenases from Pinus taeda show a 2-fold velocity preference for quinate over shikimate, and Corynebacterium glutamicum CglQSDH demonstrates a substrate preference for quinate that contrasts sharply with closely related SDH/QDH enzymes, underscoring that DHS occupies a kinetically distinct node [2]. Third, DHS uniquely branches to gallic acid, protocatechuic acid, muconic acid, 3-aminobenzoate, and vanillin—synthetic routes inaccessible from shikimate without de novo oxidation or from quinate without carbon skeleton rearrangement [3].

Stereoelectronic mismatch

Shikimate dehydrogenase may not accept analogs lacking the C3 ketone; C-4 hydroxyl is essential for substrate recognition.

Kinetic discrimination

Reported 2-fold velocity differences between DHS and quinate/3-dehydroquinate across species; substitution may alter assay outcomes.

Branching pathway access

Gallic acid, protocatechuic acid, muconic acid, and 3-aminobenzoate routes are inaccessible from shikimate or quinate without carbon skeleton rearrangement.

3-Dehydroshikimate: Quantitative Evidence


Bulk Oil Antioxidant Potency vs. Commercial Antioxidants

In a direct comparative evaluation of antioxidant activity in lard (bulk oil system), 3-dehydroshikimate (DHS) exhibited strong suppression of peroxidation with potency comparable to tert-butylhydroquinone (TBHQ), propyl gallate, and gallic acid, and superior to α-tocopherol [1]. Two oxidation products of DHS—gallic acid and protocatechuic acid—were identified as effective secondary antioxidants in this system, contributing to the overall protective effect [1]. In contrast, DHS displayed only weak antioxidant activity in liposome and emulsion systems, establishing lipid system context-dependence as a critical selection criterion [1].

Bulk oil antioxidant
Head-to-head
Comparable to TBHQ, propyl gallate, gallic acid; superior to α-tocopherol in lard
Supports antioxidant screening in bulk lipid systems; context-dependent performance
Weak activity in liposome and emulsion systems
Antioxidant activity Lipid peroxidation Food preservative screening

Shikimate Dehydrogenase Substrate Specificity

E. coli shikimate dehydrogenase (AroE) exhibits stringent substrate specificity toward 3-dehydroshikimate analogs. Assays with synthetic analogs lacking C-4 and C-5 hydroxyl groups revealed that the C-4 hydroxyl group is essential for substrate recognition and catalytic activity, whereas the C-5 hydroxyl group is not critical [1]. The enzyme also displays enantioselectivity at C-1 and C-4 of racemic substrate analogs, demonstrating that stereochemical fidelity is a prerequisite for enzymatic processing [1]. This specificity profile distinguishes DHS from 3-dehydroquinate and quinate, which are processed by distinct enzyme paralogs (YdiB versus AroE) with differing cofactor preferences and catalytic efficiencies [2].

SDH substrate specificity
Head-to-head
C-4 hydroxyl essential; C-5 hydroxyl not critical for E. coli AroE
Defines key recognition motif for enzyme assays; analogs lacking C-4 OH may not be processed
Enantioselectivity observed at C-1 and C-4
Enzyme kinetics Substrate specificity Shikimate dehydrogenase Inhibitor design

Industrial Fermentation Titer Benchmark

Advanced metabolic engineering of Escherichia coli has achieved a DHS titer of 94.2 g/L with a productivity of 2.8 g/L/h and a glucose conversion yield of 55% after 33 hours of fermentation in a 5 L bioreactor [1]. This was accomplished via a CRISPRi-based temperature-responsive multi-component repressor system controlling pykF and aroE expression, achieving a 30-fold increase in DHS titer relative to the baseline engineered strain [1]. For comparative context, earlier fed-batch fermentations produced 60 g/L of DHS and shikimate pathway byproducts with a total yield of 43% (mol/mol), a yield that was subsequently exceeded by optimized PEP synthase expression achieving 51% (mol/mol) total yield [2].

Fermentation titer
Head-to-head
94.2 g/L DHS; 2.8 g/L/h; 55% glucose yield (engineered E. coli, 5 L bioreactor)
Reported biomanufacturing benchmark; 30-fold increase over baseline strain
Titer and yield are strain- and process-dependent
Metabolic engineering Biomanufacturing E. coli fermentation Process scale-up

AsbF Enzyme Kinetics in Petrobactin Biosynthesis

The enzyme AsbF from Bacillus thuringiensis 97-27, a (-)-3-dehydroshikimate dehydratase, exhibits robust kinetic parameters for DHS conversion: kcat(DHS) = 217 ± 10 min⁻¹ and Km(DHS) = 125 ± 14 μM at 37°C [1]. This yields a catalytic efficiency (kcat/Km) of approximately 1.74 μM⁻¹·min⁻¹, indicating high enzymatic turnover efficiency for DHS as a dedicated substrate [1]. The enzyme has an absolute requirement for divalent metal, and the pH versus kcat profile revealed two ionizable groups (pKa₁ = 7.9 ± 0.1; pKa₂ = 9.3 ± 0.1) governing catalysis [1].

AsbF kinetics
Class-level
kcat = 217 ± 10 min⁻¹; Km = 125 ± 14 μM (B. thuringiensis, 37°C)
Class-level kinetic context for metabolic flux modeling
No comparator data; divalent metal required
Siderophore biosynthesis Enzyme kinetics Bacillus anthracis Metabolic flux

Quinate/Shikimate Dehydrogenase Substrate Preference

In Pinus taeda, a single broad-specificity quinate/shikimate dehydrogenase catalyzes both activities with a common substrate binding site. The reaction velocity with shikimate is 2-fold lower than that observed with quinate under identical assay conditions [1]. This kinetic discrimination is not universal: in Corynebacterium glutamicum, the enzyme CglQSDH shows a substrate preference for quinate compared with shikimate both at the pH optimum and in a physiological pH range—a remarkable contrast to closely related SDH/QDH enzymes [1]. For Rhodococcus rhodochrous, the reverse reaction with (-)-3-dehydroquinate exhibits 2.2-fold higher activity than with (-)-3-dehydroshikimate, further illustrating species-dependent substrate selectivity at this pathway node [1].

QDH/SDH substrate preference
Head-to-head
2-fold lower velocity for shikimate vs quinate (P. taeda); 2.2-fold favor for 3-dehydroquinate reverse reaction (R. rhodochrous)
Kinetic context: substrate selection may affect assay readouts and pathway interpretation
Species-dependent preference; verify for specific enzyme system
Enzyme specificity Quinate dehydrogenase Metabolic pathway node Pinus taeda

3-Dehydroshikimate: Application Scenarios


Shikimate Dehydrogenase Assays and Inhibitor Screening

3-Dehydroshikimate serves as the authentic, kinetically validated substrate for shikimate dehydrogenase (SDH) activity assays and high-throughput inhibitor screening campaigns. The specificity data demonstrate that only DHS with its intact C-4 hydroxyl group is recognized by E. coli AroE, ensuring that enzyme inhibition data reflect genuine target engagement rather than artifact [7]. Given the 2-fold velocity discrimination between DHS and alternative substrates in certain species, assay standardization with DHS is essential for reproducible inter-laboratory comparisons and structure-activity relationship studies [8].

Muconic Acid & Vanillin Biosynthesis

Industrial procurement of DHS as a fermentation intermediate or feedstock is supported by the demonstrated 94.2 g/L production titer with 55% glucose conversion yield in engineered E. coli [7]. DHS is the direct precursor for 3,4-dihydroxybenzoate (protocatechuic acid) via AsbF-catalyzed dehydration (kcat = 217 min⁻¹; Km = 125 μM) and subsequently to cis,cis-muconic acid and adipic acid—routes that bypass the petrochemical benzene-based processes [8]. DHS also provides the entry point for de novo vanillin biosynthesis in engineered yeast, representing the first one-cell microbial generation of vanillin from glucose [5].

Lipid-Based Antioxidant Formulation

In bulk oil (lard) systems, DHS demonstrates antioxidant activity comparable to TBHQ and propyl gallate, and superior to α-tocopherol, with the additional benefit that its oxidation products—gallic acid and protocatechuic acid—themselves exhibit antioxidant properties [7]. This multi-tiered antioxidant mechanism distinguishes DHS from single-phase commercial antioxidants that lack secondary protective metabolites. Users should note that DHS shows only weak activity in liposome and emulsion systems, directing procurement specifically toward bulk lipid applications [7].

Siderophore & Antibiotic Biosynthesis

DHS is the dedicated substrate for AsbF in petrobactin biosynthesis, a siderophore critical for iron acquisition in Bacillus anthracis, making DHS procurement essential for studies of bacterial pathogenesis and siderophore enzymology [7]. Additionally, DHS is transformed into 3-aminobenzoate by the PLP-dependent enzyme PctV in pactamycin biosynthesis—a key step in the production of this aminocyclitol antibiotic that would be inaccessible starting from shikimate or quinate [8].

Application
Selection Property
Validation Focus
SDH enzyme assays and inhibitor screening
C-4 hydroxyl requirement; enantioselectivity context
Substrate recognition fidelity and inhibitor target engagement
Muconic acid and vanillin biosynthesis
Fermentation titer and yield context; branch-point precursor
Process feasibility and downstream product conversion
Bulk oil antioxidant formulation
Antioxidant activity profile: comparable to TBHQ in lard; weak in liposome/emulsion
Lipid system-dependent performance; oxidation product contribution
Siderophore and antibiotic biosynthesis studies
Dedicated substrate for AsbF (petrobactin); PLP-dependent conversion to 3-aminobenzoate
Enzyme substrate specificity and product identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Dehydroshikimate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.